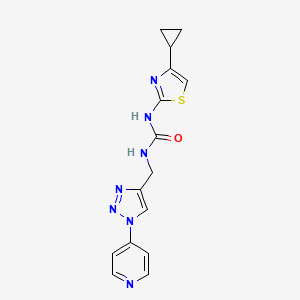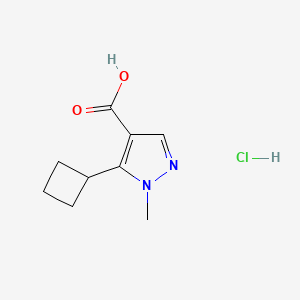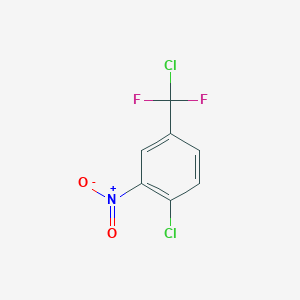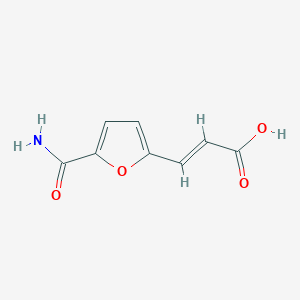![molecular formula C22H25N3O5 B2771351 Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-85-0](/img/structure/B2771351.png)
Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Pyrimidine derivatives have various biological activities .
Molecular Structure Analysis
The compound has a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also contains various functional groups attached to the ring, including a prop-2-enyl group and an ethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in its structure. Pyrimidine derivatives can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Antiviral and Antiretroviral Activity
Studies on diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiviral and antiretroviral agents. The research demonstrated that certain substitutions on the pyrimidine ring can significantly enhance antiretroviral efficacy, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).
Microwave-mediated Synthesis
Another area of application is in the field of synthetic chemistry, where microwave irradiation and solvent-free conditions have been used to efficiently synthesize novel pyrimido[1,2-a]pyrimidines. This technique demonstrates the versatility of pyrimidine derivatives in the synthesis of complex heterocyclic compounds, which could have various pharmacological applications (Vanden Eynde et al., 2001).
Solubility and Thermodynamics
The solubility and thermodynamic properties of dihydropyrimidine derivatives have been extensively studied, indicating their potential in the development of drug formulations. The research focused on understanding how different solvents and temperatures affect the solubility of these compounds, which is crucial for their bioavailability and therapeutic efficacy (Shakeel et al., 2016).
Antibacterial and Antifungal Agents
Pyrimidine derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant potential as antimicrobial agents, with some derivatives demonstrating activity comparable to established antibiotics. This suggests the role of pyrimidine compounds in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi (Shanmugasundaram et al., 2011).
Catalytic Synthesis
Ionic liquids have been explored as catalysts for the synthesis of pyrimidine derivatives, offering an environmentally friendly and efficient approach to generating these compounds. The use of ionic liquids can enhance the yield and selectivity of the synthesis process, making it a valuable tool in the production of pyrimidine-based pharmaceuticals (Cahyana et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-6-12-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-8-10-15(11-9-14)29-7-2/h6,8-11,17,23H,1,7,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVHVYYRSSDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)


![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)


